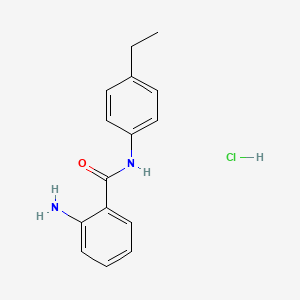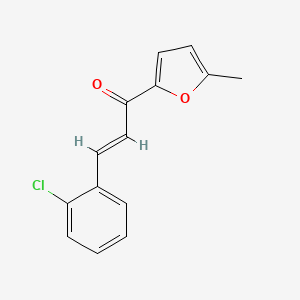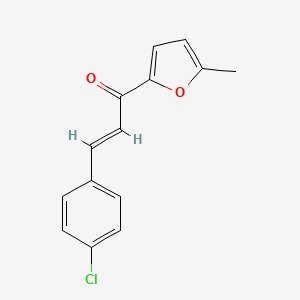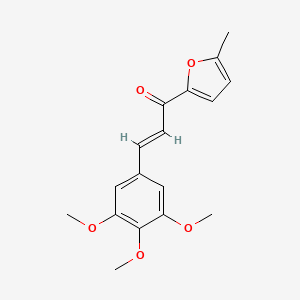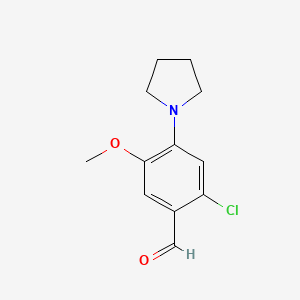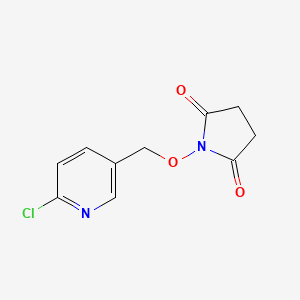
1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione” is a chemical compound. It has a dihedral angle between the pyridine ring and imidazoline ring mean plane . This compound is related to imidacloprid, which has insecticidal applications .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring and an imidazoline ring . In the crystal, N-H⋯O hydrogen bonds link pairs of molecules to form inversion dimers. In addition, weak C-H⋯N hydrogen bonds and π-π stacking interactions between pyridine rings are observed .Scientific Research Applications
Role in Drug Discovery and Biological Activity
The pyrrolidine ring, a common feature in the molecular architecture of 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione, is widely utilized in medicinal chemistry to derive compounds for treating human diseases. This saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing significantly to stereochemistry and enhancing three-dimensional coverage, a phenomenon known as “pseudorotation.” This versatility has led to the discovery of bioactive molecules with target selectivity across various therapeutic areas. The stereochemistry introduced by pyrrolidine rings plays a critical role in modulating the biological profile of drug candidates by affecting their binding modes to enantioselective proteins, underscoring the importance of this structural motif in the design of new compounds with diverse biological profiles (Li Petri et al., 2021).
Impact on Material Science
Diketopyrrolopyrroles (DPPs), which share a structural resemblance to the pyrrolidine-2,5-dione moiety, are highly valued for their applications in materials science, particularly in the development of high-quality pigments, electronic devices such as field-effect transistors, and solar cells. Their utility is a result of straightforward synthesis, excellent stability, and near-unity fluorescence quantum yield. The ability of such structures to undergo modification, including the extension of their chromophore, leads to significant changes in their optical properties, highlighting the potential of compounds like 1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione in the creation of novel materials with tailored properties (Grzybowski & Gryko, 2015).
Contributions to Agrochemical Research
The pyridine moiety, integral to the chemical structure , plays a crucial role in the realm of agrochemicals. Pyridine-based compounds serve as the backbone for a multitude of pesticides, including fungicides, insecticides, and herbicides. Their significance is attributed to the ability to form stable complexes with metals, enhancing solubility, bioavailability, and, consequently, the efficacy of agrochemical formulations. This highlights the role of intermediate derivatization methods in discovering novel lead compounds in the agrochemical industry, thereby meeting the dynamic requirements of modern agriculture (Guan et al., 2016).
properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methoxy]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-2-1-7(5-12-8)6-16-13-9(14)3-4-10(13)15/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVYFZMQSASTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-Nitrophenyl)thio]quinoline hydrochloride](/img/structure/B6319847.png)
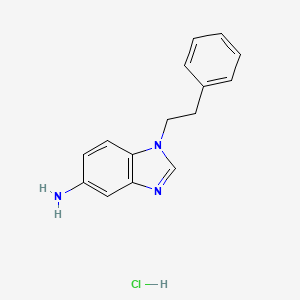
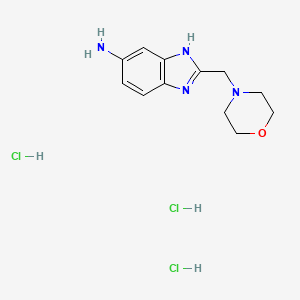
![2-Chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide (HCl)](/img/structure/B6319865.png)
